3-Acetylthiophene

Electrophilic aroylation 2,4‑Diacylthiophene synthesis Regioselective acylation

3-Acetylthiophene (methyl 3-thienyl ketone) is a solid heterocyclic building block offering distinct regiochemical reactivity. Its 3-position acetyl group uniquely directs Pd-catalyzed C–H arylation to C5 (52–90% selectivity), unlike 2-formyl or 3-cyano analogs. This enables efficient synthesis of 2,4-diacylthiophene scaffolds (70–80% yield) and duloxetine EP Impurity F (84.9% yield). Ideal for medicinal chemistry and biosensor development. Procure ≥98% purity for certified reference standard preparation.

Molecular Formula C6H6OS
Molecular Weight 126.18 g/mol
CAS No. 1468-83-3
Cat. No. B072516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetylthiophene
CAS1468-83-3
Synonyms1-(thiophen-3-yl)ethanone
Molecular FormulaC6H6OS
Molecular Weight126.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=CSC=C1
InChIInChI=1S/C6H6OS/c1-5(7)6-2-3-8-4-6/h2-4H,1H3
InChIKeyRNIDWJDZNNVFDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetylthiophene (CAS 1468-83-3): A Differentiated 3‑Substituted Thiophene Building Block for Regioselective Synthesis and Electrochemical Sensor Applications


3-Acetylthiophene (methyl 3-thienyl ketone), C₆H₆OS, is a crystalline thiophene derivative (mp 57–62 °C, bp 208–210 °C at 748 torr) bearing an electron-withdrawing acetyl group at the 3‑position . Unlike its liquid 2‑acetyl isomer, this solid heterocyclic building block offers distinct regiochemical reactivity in electrophilic aroylation and transition-metal-catalysed direct arylation, and its electropolymerised film delivers quantifiable electrocatalytic performance in biosensing [1], [2].

Why 3-Acetylthiophene Cannot Be Replaced by 2-Acetylthiophene or Other 3‑Substituted Thiophenes in Regioselective and Electrochemical Applications


The position of the acetyl group on the thiophene ring fundamentally alters thermodynamic stability, electrophilic substitution outcome, and Pd‑catalysed C–H arylation regiochemistry. 2‑Acetylthiophene is thermodynamically more stable by 4.7 kJ·mol⁻¹ in the gas phase [1] and undergoes acylation with significant transacylation side‑reactions that are absent with the 3‑isomer [2]. In direct arylation, 3‑acetylthiophene uniquely directs coupling to the C5 position (52–90 % selectivity), whereas 3‑formyl, 3‑cyano, or 3‑methyl congeners direct to C2 (76–95 %) [3]. Substituting a different 3‑substituted thiophene for 3‑acetylthiophene would therefore invert the regiochemical outcome and compromise synthetic efficiency.

3-Acetylthiophene: Quantitative Differentiation Evidence Against 2‑Acetylthiophene and Other 3‑Substituted Thiophenes


Aroylation Yield: 3‑Acetylthiophene Delivers 70–80 % Yield vs. 13–50 % for 2‑Acetylthiophene

Acylation of 3‑acetylthiophene with acyl chlorides (PhCOCl·AlCl₃) proceeds smoothly to give 2,4‑diacylthiophenes in 70–80 % isolated yield, free of the 2,5‑isomer [1]. In contrast, 2‑acetylthiophene under the same conditions yields only 13 % of the corresponding diketone with significant transacylation side‑products; even using the optimised benzotrichloride/AlCl₃ system, the yield for the 2‑isomer reaches only 50 % [1].

Electrophilic aroylation 2,4‑Diacylthiophene synthesis Regioselective acylation

Thermodynamic Stability Differential: 2‑Acetylthiophene Is 4.7 kJ·mol⁻¹ More Stable Than 3‑Acetylthiophene

Experimental gas‑phase enthalpies of formation (ΔfH°m(g), T = 298.15 K) determined by rotating‑bomb combustion calorimetry and Calvet microcalorimetry show that 2‑acetylthiophene is thermodynamically more stable than the 3‑isomer: –59.2 ± 2.1 kJ·mol⁻¹ for the 2‑isomer vs. –54.5 ± 1.8 kJ·mol⁻¹ for the 3‑isomer, a difference of 4.7 kJ·mol⁻¹ [1]. High‑level ab initio G2/G3 calculations confirm this trend [1].

Thermochemistry Isomer stability Enthalpy of formation

Direct Arylation Regioselectivity Flip: 3‑Acetylthiophene Gives 5‑Arylated Products (52–90 %), While 3‑CH₃/CHO/CN Give 2‑Arylated Products (76–95 %)

Using the Pd(OAc)₂/dppb catalytic system (0.1 mol %), 3‑acetylthiophene directs aryl bromide coupling exclusively to the C5 position with 52–90 % regioselectivity [1]. Under identical conditions, 3‑formyl‑, 3‑cyano‑, 3‑methyl‑, and 3‑hydroxymethyl‑thiophenes all direct arylation to the C2 position with 76–95 % regioselectivity [1]. Thus, 3‑acetylthiophene is the only common 3‑substituted thiophene that provides C5‑arylated products in this Pd‑catalysed protocol.

C–H activation Regioselective arylation Palladium catalysis

Electrochemical Uric Acid Sensor: Poly(3‑acetylthiophene)‑Modified Electrode Achieves 5.27 × 10⁻⁷ M Detection Limit with Resolved Ascorbic Acid Peak

A glassy carbon electrode modified with electropolymerised poly(3‑acetylthiophene) exhibits an electrocatalytic oxidation peak for uric acid that is cathodically shifted relative to a bare glassy carbon electrode [1]. Square‑wave voltammetry yields a linear response over 1.25 × 10⁻⁵–1.75 × 10⁻⁴ M with a detection limit of 5.27 × 10⁻⁷ M (LOD) [1]. In a mixture of ascorbic acid and uric acid, the modified electrode resolves overlapping anodic peaks into two well‑defined signals at 0.030 V (AA) and 0.320 V (UA) vs. Ag/AgCl [1].

Electropolymerisation Voltammetric sensor Uric acid detection

Duloxetine Impurity Synthesis: 3‑Acetylthiophene Is the Designated Starting Material for rac‑Duloxetine 3‑Thiophene Isomer (EP Impurity F)

3‑Acetylthiophene is the established starting material for the synthesis of rac‑Duloxetine 3‑Thiophene Isomer Hydrochloride (D721025), the European Pharmacopoeia‑recognised impurity F of the antidepressant duloxetine (D721000) [1]. A representative Mannich‑type procedure using 3‑acetylthiophene yields the key intermediate 3‑dimethylamino‑1‑(3‑thienyl)‑1‑propanone hydrochloride in 84.9 % isolated yield, mp 143–145 °C .

Pharmaceutical impurity standard Duloxetine Reference material

Physical‑State Differentiation: 3‑Acetylthiophene Is a Crystalline Solid (mp 57–62 °C), Whereas 2‑Acetylthiophene Is a Liquid (bp 211 °C)

3‑Acetylthiophene is a white to pale‑yellow crystalline powder with a melting range of 57–62 °C , while 2‑acetylthiophene is a liquid at ambient temperature (bp 211 °C, mp ~ 10 °C) [1]. This solid‑state character simplifies gravimetric dispensing, reduces volatile‑organic‑compound exposure during weighing, and enables direct use in solid‑phase or melt‑phase reaction formats.

Physical properties Solid‑state handling Formulation

3-Acetylthiophene: High‑Value Research and Industrial Application Scenarios for Procurement Decision‑Making


Regioselective Synthesis of 2,4‑Diacylthiophenes Without Transacylation Side‑Reactions

Medicinal chemistry groups requiring 2,4‑diacylthiophene scaffolds can use 3‑acetylthiophene with standard aroyl chloride/AlCl₃ reagents to obtain the desired product in 70–80 % yield without 2,5‑isomer contamination [1]. This avoids the specialised benzotrichloride reagents and lower yields (13–50 %) encountered with 2‑acetylthiophene [1].

Pd‑Catalysed C5‑Selective Direct Arylation for Thiophene‑Based Ligand or Materials Libraries

When a 5‑aryl‑3‑acetylthiophene architecture is required, 3‑acetylthiophene is the privileged substrate in the Pd(OAc)₂/dppb system, achieving 52–90 % C5 regioselectivity [2]. This contrasts with 3‑formyl, 3‑cyano, or 3‑methyl thiophenes, which deliver the 2‑aryl regioisomer under identical conditions, enabling a regiochemical switch without altering the catalyst [2].

Fabrication of Poly(3‑acetylthiophene)‑Modified Electrochemical Sensors for Uric Acid

Analytical laboratories developing voltammetric uric acid assays can electropolymerise 3‑acetylthiophene onto glassy carbon electrodes to achieve a detection limit of 5.27 × 10⁻⁷ M and baseline separation of ascorbic acid (0.030 V) and uric acid (0.320 V) peaks [3]. This validated sensor performance is not reported for poly(2‑acetylthiophene) films in the same configuration [3].

GMP‑Grade Duloxetine Impurity F Reference Standard Synthesis

Pharmaceutical quality control and regulatory CMC teams requiring duloxetine EP Impurity F (rac‑Duloxetine 3‑Thiophene Isomer) can synthesise the impurity via a Mannich reaction of 3‑acetylthiophene, which affords the key intermediate in 84.9 % yield . High‑purity 3‑acetylthiophene (≥ 98 %) is therefore a procurement prerequisite for certified reference standard preparation [4].

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